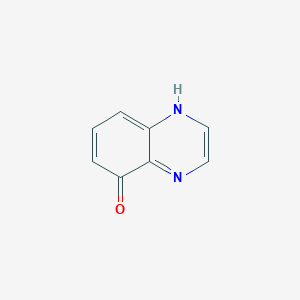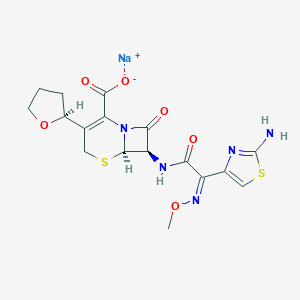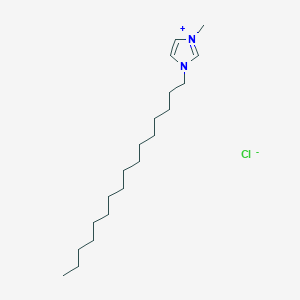
D-Epoxone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Shi epoxidation diketal catalysts are a type of catalysts used in organic synthesis to produce epoxides from alkenes. These catalysts have been used in a variety of applications, ranging from pharmaceuticals and agrochemicals to polymers and materials. They are highly efficient, cost-effective, and environmentally friendly.
科学研究应用
烯烃的对映选择性环氧化
D-Epoxone 广泛用于烯烃的对映选择性环氧化,这是合成手性环氧化合物的关键步骤 . 此过程对于创建具有特定三维取向的分子至关重要,这在药物开发中至关重要,因为药物的手性会影响其疗效和安全性。
抗肿瘤化合物的合成
该化合物在海绵素A和B的合成中发挥着重要作用,它们是有效的抗肿瘤剂 . 这些化合物在癌症治疗方面显示出希望,使 this compound 成为药物化学研究中重要的试剂。
细胞毒性次级代谢产物的生产
This compound 在研究应用中被用作细胞毒性次级代谢产物 . 它诱导细胞死亡的能力使其成为研究细胞毒性机制和开发针对疾病的新治疗策略的宝贵工具。
精细化学品的合成
该催化剂在精细化学品的合成中发挥着重要作用,精细化学品是在有限数量内生产的纯净、复杂、单一的化学物质 . 这些化学品用于诸如催化剂、添加剂或药物、农用化学品和材料科学中的中间体等专业应用。
医药中间体的合成
This compound 用于生产医药中间体,医药中间体是用于生产各种医药产品的组成部分 . 这种应用对于开发和生产新药物和治疗方法至关重要。
工业专用化学品的生产
在工业领域,this compound 用于生产具有特定性能或功能属性的专用化学品 . 这些化学品通常用于各种行业,包括电子、塑料和先进材料。
不对称合成控制器
Shi 环氧化二酮催化剂用作不对称合成中的手性控制器 . 对于创建具有所需光学活性的物质至关重要,这对于许多药物和其他生物活性分子的有效性是关键因素。
手性配体和路易斯碱的合成
最后,this compound 参与了手性配体和路易斯碱的合成 . 这些化合物对于催化各种化学反应至关重要,并且广泛用于不对称催化,这对于绿色化学领域至关重要。
作用机制
Target of Action
The primary target of D-Epoxone, also known as the Shi Epoxidation Diketal Catalyst, is various alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They are a fundamental functional group in organic chemistry and serve as the building blocks for many complex molecules.
Mode of Action
This compound interacts with its target alkenes through a process known as epoxidation . This reaction involves the addition of an oxygen atom across the carbon-carbon double bond of the alkene, resulting in the formation of an epoxide . The epoxidizing species is believed to be a dioxirane , which is a powerful epoxidation reagent .
Biochemical Pathways
The Shi Epoxidation allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant . The reaction is believed to proceed via a dioxirane intermediate generated from the ketone catalyst by the Oxone . The downstream effects of this reaction include the creation of a variety of complex molecules, as epoxides are versatile intermediates in organic synthesis.
Pharmacokinetics
It’s known that this compound is a chemical reagent used for enantioselective epoxidation of alkenes . It’s involved in the synthesis of Irciniastatin (A and B), which are used as antitumor compounds . It’s used as a cytotoxic secondary metabolite .
Result of Action
The result of this compound’s action is the formation of epoxides from various alkenes . Epoxides are cyclic ethers that are important in a variety of chemical reactions, including those in biological systems. They can be opened by nucleophiles to form a range of products, making them valuable intermediates in organic synthesis.
Action Environment
The Shi Epoxidation reaction is sensitive to environmental factors such as pH and temperature . The optimum pH for dioxirane epoxidation is 7-8 . At higher pH, Oxone tends to decompose . At ph 7-8 the shi catalyst decomposes due to competing baeyer-villiger reaction . By increasing the pH to 10.5 (by addition of K2CO3), the amount of ketone used can be reduced to a catalytic amount (30 mol %) and the amount of Oxone can be reduced to a stoichiometric amount (1.5 equiv), suggesting that at this pH the ketone is sufficiently reactive to compete with Oxone decomposition . Reaction temperatures range from –10 to 20 °C .
安全和危害
未来方向
The Shi Epoxidation Diketal Catalyst represents an early example of organocatalysis . It is notable for its use of a non-metal catalyst . The Shi epoxidation involves treating alkenes with Oxone (potassium peroxymonosulfate) in the presence of the Shi catalyst . The reaction is believed to proceed via a dioxirane intermediate generated from the ketone catalyst by the Oxone .
属性
IUPAC Name |
(3'aR,4S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWWFWFVSWOTLP-RWYTXXIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@]2(O1)C(=O)[C@H]3[C@@H](CO2)OC(O3)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428499 |
Source


|
| Record name | D-Epoxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18422-53-2 |
Source


|
| Record name | D-Epoxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














